molecular formula C20H18N4O4 B2897593 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922070-35-7

4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2897593
CAS No.: 922070-35-7
M. Wt: 378.388
InChI Key: VDMLXWGGSRYRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 7-methoxy-1-benzofuran moiety and at position 2 with a benzamide group containing a dimethylamino substituent at the para position. The dimethylamino group may influence electronic properties and receptor binding .

Properties

IUPAC Name

4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-24(2)14-9-7-12(8-10-14)18(25)21-20-23-22-19(28-20)16-11-13-5-4-6-15(26-3)17(13)27-16/h4-11H,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMLXWGGSRYRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Diversity: The target compound uniquely combines a benzofuran ring with a methoxy group and a dimethylamino-benzamide, which may enhance lipophilicity and target binding compared to sulfamoyl-containing analogs like LMM5 and LMM11 . Halogenated Derivatives (e.g., HSGN-235, Compound 7) incorporate fluorine or bromine, which can improve metabolic stability and bioavailability .
  • Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 show efficacy against C. albicans with IC₅₀ values in the µg/mL range, attributed to their sulfamoyl groups . Antibacterial Activity: HSGN-235 and related fluorinated derivatives inhibit N. gonorrhoeae, highlighting the role of electron-withdrawing groups (e.g., trifluoromethoxy) in enhancing potency .

Pharmacokinetic Considerations

  • The dimethylamino group in the target compound may improve solubility and blood-brain barrier penetration compared to non-polar substituents in OZE-I or brominated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

  • Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Coupling the benzofuran moiety to the oxadiazole ring using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Final benzamide linkage via an acylation reaction with 4-(dimethylamino)benzoyl chloride, optimized at 0–5°C to minimize side reactions .
    • Critical Parameters : Reaction pH (maintained at 6–7 for coupling steps) and solvent choice (e.g., DMF for solubility of intermediates) are crucial for yields >75% .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.1 ppm; benzofuran methoxy group at δ 3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~476.15 for C₂₃H₂₁N₃O₄) .
  • X-ray Crystallography : For unambiguous confirmation of the oxadiazole-benzofuran linkage geometry (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly soluble in water (<0.1 mg/mL). Pre-formulation studies with co-solvents (e.g., PEG-400) are recommended for biological assays .
  • Stability : Degrades in aqueous solutions at pH >8 due to hydrolysis of the oxadiazole ring. Store at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole ring in this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to analyze electron density distribution, identifying nucleophilic/electrophilic sites. The oxadiazole’s N–O bond shows high electrophilicity, making it prone to nucleophilic attacks .
  • Reaction Path Simulations : Tools like Gaussian or ORCA can model ring-opening reactions under acidic/basic conditions, aiding in experimental design .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay variables (e.g., cell line specificity, incubation time). For example, discrepancies in anticancer activity may arise from differences in p53 status of tested cell lines .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy on benzofuran) to isolate contributions to bioactivity .

Q. How does this compound interact with histone deacetylase (HDAC) enzymes?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure HDAC inhibition. IC₅₀ values <1 μM suggest competitive binding at the enzyme’s active site .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding poses, revealing interactions between the dimethylamino group and HDAC’s zinc ion .

Q. What industrial-scale optimizations are feasible without compromising purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Implement for oxadiazole cyclization to enhance heat/mass transfer, reducing reaction time from 12 hours (batch) to 2 hours .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity in real time, ensuring >98% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.